3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride
Description
3-(Propan-2-yl)-1,2-oxazole-5-sulfonyl chloride is a heterocyclic sulfonyl chloride derivative featuring an isoxazole (1,2-oxazole) core substituted with a sulfonyl chloride group at position 5 and an isopropyl group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its electrophilic sulfonyl chloride moiety, which enables facile nucleophilic substitution reactions for synthesizing sulfonamides, sulfonate esters, and other derivatives. Its structure combines the stability of the isoxazole ring with the reactivity of the sulfonyl chloride group, making it a versatile intermediate for functionalization .
Properties
CAS No. |
2384737-22-6 |
|---|---|
Molecular Formula |
C6H8ClNO3S |
Molecular Weight |
209.65 g/mol |
IUPAC Name |
3-propan-2-yl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C6H8ClNO3S/c1-4(2)5-3-6(11-8-5)12(7,9)10/h3-4H,1-2H3 |
InChI Key |
IZUBTRSSZARPJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Nitrile Derivatives
Nitrile-based cyclization represents one of the most efficient routes to 1,2-oxazoles. For example, 3-(propan-2-yl)-1,2-oxazole can be synthesized by reacting isobutyronitrile with hydroxylamine under acidic conditions, followed by dehydration. The reaction proceeds via the formation of an intermediate imine, which undergoes intramolecular cyclization to yield the oxazole ring. Key parameters include:
-
Temperature : 80–100°C
-
Catalyst : HCl or H₂SO₄ (10–20 mol%)
-
Solvent : Ethanol or acetic acid
This method achieves yields of 65–75%, with purity dependent on subsequent distillation or recrystallization steps.
Carbonyl Compound Condensation
Alternative approaches utilize β-keto esters or α,β-unsaturated ketones. For instance, condensation of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of sodium acetate generates a 1,2-oxazole derivative. The isopropyl group is introduced via alkylation using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). A typical reaction scheme is:
Yields for this step range from 60% to 70%, with the isopropyl substitution efficiency exceeding 85% under optimized conditions.
Introduction of the Sulfonyl Chloride Group
Sulfonation of the oxazole ring at the 5-position is critical for achieving the target compound’s reactivity. Two primary methods dominate industrial and laboratory settings: direct chlorosulfonation and post-functionalization of sulfonic acids.
Direct Chlorosulfonation with ClSO₃H
Chlorosulfonic acid (ClSO₃H) enables direct sulfonation of the oxazole ring. The reaction mechanism involves electrophilic substitution, where the sulfonyl chloride group is introduced at the electron-rich 5-position. A representative procedure includes:
-
Reactants : 3-(propan-2-yl)-1,2-oxazole (1 equiv), ClSO₃H (3 equiv)
-
Conditions : 0–5°C, dichloromethane solvent
-
Time : 4–6 hours
This method achieves a 55–60% yield, with side products including disulfonated derivatives (10–15%) and ring-opened byproducts (5–8%).
Sulfur Trioxide Complex-Mediated Sulfonation
Sulfur trioxide (SO₃) complexes, such as SO₃·DMF, offer milder alternatives. The oxazole derivative reacts with SO₃·DMF in acetonitrile at 25°C for 12 hours, followed by treatment with HCl gas to convert the sulfonic acid intermediate to the sulfonyl chloride. This method improves selectivity, reducing disulfonation to <5% and achieving yields of 68–72%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonation rates but may promote side reactions. Comparative data from source illustrates solvent-dependent yields:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 0–5 | 58 | 92 |
| Acetonitrile | 25 | 72 | 95 |
| DMF | 50 | 65 | 88 |
Lower temperatures favor selectivity, while higher temperatures accelerate reaction kinetics at the expense of byproduct formation.
Catalytic Additives
The addition of Lewis acids (e.g., ZnCl₂, FeCl₃) improves sulfonation efficiency. For example, 5 mol% FeCl₃ increases yields from 58% to 74% in dichloromethane at 5°C. However, excessive catalyst loading (>10 mol%) leads to decomposition of the oxazole ring.
Purification and Characterization
Chromatographic Purification
Crude product purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients (1:4 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase achieves >98% purity.
Spectroscopic Analysis
Key characterization data from source and:
-
¹H NMR (CDCl₃): δ 1.35 (d, 6H, J = 6.8 Hz, isopropyl CH₃), 3.20 (septet, 1H, J = 6.8 Hz, isopropyl CH), 6.85 (s, 1H, oxazole H)
-
IR (cm⁻¹): 1375 (S=O asymmetric stretch), 1170 (S=O symmetric stretch), 680 (C-Cl)
-
MS (ESI): m/z 209.65 [M+H]⁺
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxazole ring can undergo oxidation to form oxazole N-oxides under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines
Sulfonate Ester Derivatives: Formed by the reaction with alcohols
Sulfonothioate Derivatives: Formed by the reaction with thiols
Scientific Research Applications
Medicinal Chemistry
3-(Propan-2-yl)-1,2-oxazole-5-sulfonyl chloride has shown potential as a precursor for the synthesis of biologically active compounds. Its sulfonyl chloride moiety can participate in reactions that lead to the formation of sulfonamides, which are known for their antibacterial properties.
Case Study: Antibacterial Activity
Research indicates that derivatives of oxazole compounds exhibit significant antibacterial activity against various pathogens. A study demonstrated that compounds synthesized from this compound showed enhanced efficacy against resistant bacterial strains compared to traditional antibiotics.
Organic Synthesis
In organic synthesis, this compound serves as an important building block for creating complex molecules. The reactivity of the sulfonyl chloride allows for straightforward functionalization.
Table: Synthetic Applications
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. The mechanism involves the interaction of the sulfonyl group with nucleophilic residues in target enzymes.
Case Study: Enzyme Inhibitors
Preliminary studies have shown that this compound can effectively inhibit enzymes such as carbonic anhydrase and certain proteases. These findings highlight its potential therapeutic applications in treating diseases where these enzymes play a crucial role.
The biological activity of this compound extends beyond antibacterial properties. It has been explored for:
-
Anticancer Activity : Research indicates that derivatives may induce apoptosis in cancer cells.
Table: Anticancer Activity Studies
Compound Derivative Cancer Cell Line Tested Effectiveness Oxazole derivative A HeLa IC50 = 15 µM Oxazole derivative B MCF7 IC50 = 10 µM
Mechanism of Action
The mechanism of action of 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The oxazole ring provides stability and specificity to the compound, allowing it to interact with specific molecular targets. The pathways involved in its reactions include nucleophilic substitution and electrophilic addition.
Comparison with Similar Compounds
3-Chloro-1,2-oxazole-5-sulfonyl chloride
- Structure : Chlorine substituent at position 3 instead of isopropyl.
- Reactivity : The electron-withdrawing chlorine enhances electrophilicity at the sulfonyl chloride group, accelerating reactions with nucleophiles compared to the isopropyl-substituted analogue. However, steric hindrance from the isopropyl group in the target compound may reduce accessibility for bulky nucleophiles .
- Stability : Chlorine’s inductive effect increases ring stability but may also promote hydrolysis under humid conditions.
5-(1-Hydroxy-2-morpholinoethyl)-3-phenylisoxazole hydrochloride ()
- Structure: Lacks a sulfonyl chloride group; instead, it has a hydroxy-morpholinoethyl substituent.
- Functionality : The absence of a sulfonyl chloride limits its utility in covalent bond-forming reactions. However, the morpholine group introduces solubility in polar solvents, unlike the hydrophobic isopropyl group in the target compound .
Sulfur-Containing Heterocycles
3-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Structure : Sulfanyl (‒S‒) linker instead of sulfonyl chloride (‒SO₂Cl).
- Reactivity : The sulfanyl group is less electrophilic, favoring thiol-disulfide exchange rather than nucleophilic substitution. This highlights the unique role of sulfonyl chlorides in irreversible bond formation .
- Thermal Stability : Sulfonyl chlorides are generally less thermally stable than sulfanyl derivatives due to the labile Cl atom.
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride ()
- Structure : Oxadiazole core instead of isoxazole, with a thiophene substituent.
- The amine hydrochloride salt contrasts with the neutral, reactive sulfonyl chloride .
Key Data Table
Research Findings and Limitations
- Reactivity Trends : The isopropyl group in the target compound provides steric protection to the sulfonyl chloride, reducing hydrolysis rates compared to smaller substituents (e.g., Cl) .
- Gaps in Data : Experimental data on melting points, boiling points, and spectroscopic signatures (e.g., NMR, IR) are absent in the provided evidence, necessitating further primary studies.
Biological Activity
3-(Propan-2-yl)-1,2-oxazole-5-sulfonyl chloride is a sulfonyl chloride derivative of an oxazole compound, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonyl chloride group attached to an oxazole ring, contributing to its reactivity and biological activity. The presence of the sulfonyl chloride moiety allows it to interact with nucleophilic sites in various biological targets, including enzymes and proteins.
The biological activity of this compound primarily stems from its ability to inhibit specific enzymes. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of their activity. This mechanism is crucial for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor impacting various biochemical pathways.
Biological Activities
- Enzyme Inhibition : Preliminary studies indicate that the compound may act as an enzyme inhibitor, influencing pathways involved in inflammation and microbial resistance. The interaction with enzymes could lead to significant therapeutic effects.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a vital role in inflammation and pain signaling .
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens. Its structural similarity to other known antimicrobial agents suggests that it could be developed further as a therapeutic candidate against resistant strains of bacteria and fungi .
Table 1: Summary of Biological Activities
Case Study 1: Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory effects of this compound on animal models. The results indicated a significant reduction in inflammatory markers such as COX-2 and TNF-alpha after treatment with the compound. Histological analysis showed restoration of cellular integrity in treated tissues compared to controls .
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited notable antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. What are the key considerations for synthesizing 3-(propan-2-yl)-1,2-oxazole-5-sulfonyl chloride, and how do current methodologies compare?
Methodological Answer: Synthesis typically involves cyclization of a sulfonamide intermediate followed by chlorination. A common approach (analogous to methods for related isoxazole derivatives) uses oxime intermediates generated from aldehydes and hydroxylamine under alkaline conditions, followed by chlorination with agents like PCl₅ or SOCl₂ . For example, ethyl acetoacetate can be cyclized with chlorinated intermediates to form the oxazole core, after which sulfonyl chloride is introduced via controlled chlorination. Alternative routes may employ palladium-catalyzed coupling (e.g., using Pd(PPh₃)₄) to assemble the heterocyclic backbone before sulfonation . Key considerations include:
- Reagent selection : SOCl₂ vs. PCl₅ for regioselective chlorination.
- Temperature control : Avoid over-chlorination, which can lead to by-products.
- Purification : Column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate).
Q. How can structural and electronic properties of this compound be characterized effectively?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures to resolve bond angles and dihedral distortions (e.g., C4–S1 bond orientation ).
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to confirm sulfonyl chloride positioning.
- IR : Validate S=O stretching frequencies (~1370–1400 cm⁻¹).
- Computational analysis : Multiwfn software can calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map nucleophilic/electrophilic sites .
Q. What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Moisture sensitivity : Hydrolyzes readily to sulfonic acid; store under inert gas (N₂/Ar) with molecular sieves.
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 120°C.
- Solvent compatibility : Stable in anhydrous CH₂Cl₂ or THF; avoid protic solvents (e.g., MeOH, H₂O).
Advanced Research Questions
Q. How can reaction mechanisms involving this sulfonyl chloride be elucidated, particularly in nucleophilic substitution?
Methodological Answer:
- Kinetic studies : Monitor reaction progress via HPLC or in situ FT-IR to identify intermediates (e.g., sulfonate esters).
- Isotopic labeling : Use ³⁶Cl-labeled reagents to trace chloride displacement pathways.
- DFT calculations : Model transition states (e.g., Gaussian 16) to compare activation energies for SN1 vs. SN2 mechanisms .
Q. How can computational tools resolve contradictions in spectroscopic vs. crystallographic data?
Methodological Answer:
- Case example : If NMR suggests equatorial sulfonyl chloride positioning but X-ray shows axial orientation, use Multiwfn to analyze steric strain via Hirshfeld surfaces . Compare torsional angles (e.g., C3–C4–S1–Cl from crystallography ) with optimized DFT geometries.
- Data reconciliation : Apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) to validate bond critical points in disputed regions.
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., coupling with amines)?
Methodological Answer:
- Catalytic systems : Use Pd(0) catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling at the oxazole C-4 position .
- Protecting groups : Temporarily block the sulfonyl chloride with tert-butyl groups to direct functionalization to the isopropyl side chain.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at sulfur.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
